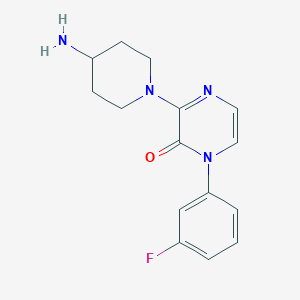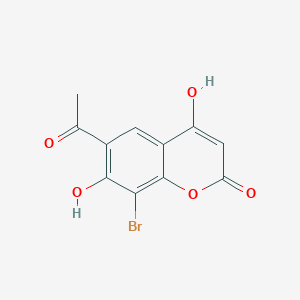
6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, which is a subclass of coumarins. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The chromenone structure is characterized by a benzopyranone core, which is a fusion of a benzene ring and a pyrone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and their derivatives. The starting materials for this synthesis are usually phenolic compounds and β-keto esters. The reaction is catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride.
For instance, the synthesis can be initiated by reacting 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is heated under reflux conditions, leading to the formation of the chromenone core. Bromination of the resulting compound at the 8-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
- 8-Bromo-2,7-dihydroxy-4H-chromen-4-one
- 6-Acetyl-2,7-dihydroxy-4H-chromen-4-one
Uniqueness
6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one is unique due to the presence of both acetyl and bromine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
184776-56-5 |
|---|---|
Molekularformel |
C11H7BrO5 |
Molekulargewicht |
299.07 g/mol |
IUPAC-Name |
6-acetyl-8-bromo-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C11H7BrO5/c1-4(13)5-2-6-7(14)3-8(15)17-11(6)9(12)10(5)16/h2-3,14,16H,1H3 |
InChI-Schlüssel |
NAVCEXRFPODVKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11838112.png)

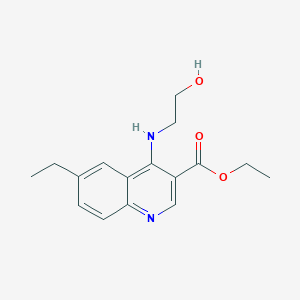
![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)
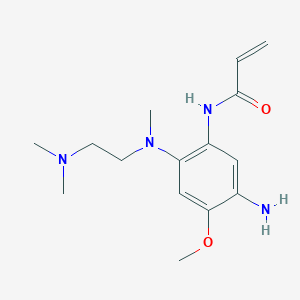
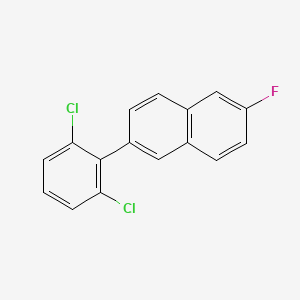
![7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838130.png)
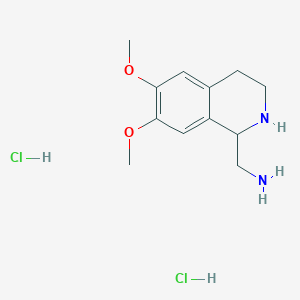



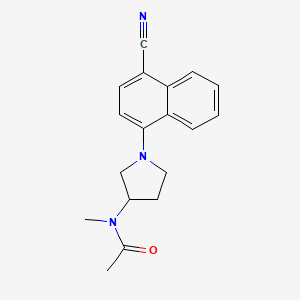
![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)
